molecular formula C9H8Br2 B026866 1,3-Dibromoindane CAS No. 19922-76-0

1,3-Dibromoindane

Cat. No.: B026866
CAS No.: 19922-76-0
M. Wt: 275.97 g/mol
InChI Key: HRNJVYHQBDAKQE-UHFFFAOYSA-N
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Description

1,3-Dibromoindane is a brominated derivative of indane that serves as a versatile synthetic intermediate in advanced organic chemistry and materials science research. While detailed studies on its specific properties are limited, its value is inferred from the well-established chemistry of related dibromoindanes. These compounds are primarily utilized as key precursors for the construction of complex molecular architectures, including novel aromatic systems and strained polycyclic structures. In laboratory settings, it is typically employed in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. It also finds application as a fundamental building block in polymer chemistry and the synthesis of ligands for catalysis. Researchers value this compound for exploring reaction mechanisms, particularly in electrophilic addition and elimination pathways to generate indene derivatives, as demonstrated in studies of its 1,2-dibromo isomer . The presence of two bromine atoms at the 1 and 3 positions of the indane scaffold offers distinct reactivity for sequential functionalization, enabling the development of new organic materials and functional molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19922-76-0

Molecular Formula

C9H8Br2

Molecular Weight

275.97 g/mol

IUPAC Name

1,3-dibromo-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8Br2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2

InChI Key

HRNJVYHQBDAKQE-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2C1Br)Br

Canonical SMILES

C1C(C2=CC=CC=C2C1Br)Br

Synonyms

1,3-Dibromoindane

Origin of Product

United States

Synthetic Methodologies for Dibromoindane Systems

Direct Bromination Approaches to Indane Scaffolds

Direct bromination involves the introduction of bromine atoms onto a pre-existing indane or indene (B144670) framework. This approach is often favored for its atom economy and straightforward nature. The specific outcomes of these reactions, including regioselectivity and stereochemistry, are highly dependent on the reaction conditions and the nature of the starting material.

Electrophilic Bromination of Indene: Regioselectivity and Stereochemical Control

The addition of bromine to the double bond of indene is a classic example of electrophilic addition. This reaction typically proceeds through a bromonium ion intermediate, which accounts for the observed anti-addition of the two bromine atoms. masterorganicchemistry.com The formation of this cyclic intermediate dictates that the incoming bromide ion will attack from the face opposite to the initial bromine addition, resulting in a trans-dibromide. masterorganicchemistry.commasterorganicchemistry.com For instance, the bromination of cyclohexene, a similar cyclic alkene, exclusively yields trans-1,2-dibromocyclohexane. masterorganicchemistry.com

The regioselectivity of electrophilic bromination is a critical consideration, especially with substituted indenes. The position of the initial electrophilic attack is governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally direct the incoming electrophile to the ortho and para positions relative to themselves. nih.govresearchgate.net In cases where the para position is blocked, bromination will occur at the ortho position. nih.gov The stability of the resulting carbocation intermediate plays a crucial role in determining the final product distribution.

Radical Bromination and Photobromination Techniques

Radical bromination offers an alternative pathway for the functionalization of indane scaffolds, particularly at allylic or benzylic positions. libretexts.org This process is typically initiated by UV light or a radical initiator, which causes the homolytic cleavage of the bromine-bromine bond to form bromine radicals. byjus.combyjus.com These highly reactive radicals can then abstract a hydrogen atom from the substrate to form an alkyl radical, which subsequently reacts with a bromine molecule to yield the brominated product and another bromine radical, propagating the chain reaction. byjus.combyjus.com

The regioselectivity of radical bromination is determined by the stability of the radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. youtube.comyoutube.com Therefore, bromination will preferentially occur at the carbon atom that forms the most stable radical.

Photobromination, a specific type of radical bromination initiated by light, has been successfully employed for the synthesis of various bromoindane derivatives. researchgate.nettubitak.gov.tr For example, the photobromination of indan-1-one can lead to a complex mixture of products, including dibromoindenone and trans-dibromoindanone, depending on the reaction time and conditions. tubitak.gov.tr Similarly, the photobromination of benz[f]indene with molecular bromine can yield dibromo- and tribromobenz[f]indane derivatives. researchgate.netjcsp.org.pk N-bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic brominations under photolytic conditions, as it provides a low, steady concentration of bromine radicals. libretexts.org

ReactionSubstrateReagent(s)Product(s)Reference
PhotobrominationIndan-1-oneBr2, CCl4, hν2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one tubitak.gov.tr
PhotobrominationBenz[f]indeneBr2, CCl4, hνDibromo- and tribromobenz[f]indane researchgate.netjcsp.org.pk
Radical BrominationAlkaneBr2, UV lightBromoalkane byjus.combyjus.com

Indirect Synthetic Routes to Dibromoindane Motifs

Cyclization Reactions for the Assembly of Substituted Indane Rings

Cyclization reactions provide a powerful tool for the synthesis of the indane framework. One notable example is the Nazarov-type cyclization, which can be catalyzed by Lewis acids to produce substituted indane derivatives. rsc.org This method has been applied in the total synthesis of natural products, demonstrating its utility in constructing complex molecular scaffolds. rsc.org Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is another effective strategy for building 2-substituted indoles, which can be considered as heteroatomic analogues of the indane system. mdpi.com

Strategic Transformations of Precursor Indane Derivatives

Dibromoindanes can also be synthesized by transforming other functional groups on a pre-existing indane ring. For example, the reduction of bromo-indanones can provide access to bromo-indanols, which can be further functionalized. The synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine from 4-chloro-1-indanone involves a bromination step followed by cyanation and reduction, illustrating a multi-step transformation strategy. researchgate.net Additionally, 2-cyanomethyl indane derivatives have been synthesized via palladium-catalyzed alkene difunctionalization reactions of alkyl nitriles, showcasing a modern cross-coupling approach to functionalized indanes. nih.gov

Functionalization of Indanones and Related Chemical Entities

The direct bromination of indanone precursors is a common and effective strategy for the synthesis of brominated indane derivatives. tubitak.gov.trnih.govresearchgate.net Indan-1-one, in particular, serves as a versatile starting material for these transformations. The reactivity of the positions alpha to the carbonyl group, as well as the benzylic positions, allows for selective introduction of bromine atoms under various reaction conditions.

Photochemical bromination of indan-1-one has been shown to yield a mixture of brominated products. tubitak.gov.tr The reaction of indan-1-one with bromine in carbon tetrachloride under irradiation with a 150 W projector lamp leads to the formation of several products, including trans-2,3-dibromoindan-1-one and 2,2-dibromoindan-1-one. tubitak.gov.trresearchgate.net The distribution of these products can be influenced by the reaction time and other parameters. tubitak.gov.tr

Table 1: Products from Photochemical Bromination of Indan-1-one tubitak.gov.tr

Product Yield (%)
2,3-Dibromo-inden-1-one 39
trans-2,3-Dibromoindan-1-one 10
2,2-Dibromoindan-1,3-dione 18

The regioselectivity of the bromination of substituted indan-1-ones can be controlled by the choice of reaction conditions, specifically the acidity or basicity of the medium. nih.govresearchgate.net For example, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature exclusively yields the corresponding 2,4-dibromo compound in high yield. nih.gov In contrast, performing the reaction in the presence of a base such as potassium hydroxide or potassium carbonate leads to monobromination at the 4-position. nih.govresearchgate.net

Table 2: Regioselective Bromination of 5,6-Disubstituted-indan-1-ones nih.govresearchgate.net

Starting Material Reagents and Conditions Product(s) Yield (%)
5,6-Dimethoxyindan-1-one Br₂ in Acetic Acid, rt 2,4-Dibromo-5,6-dimethoxyindan-1-one 95
5,6-Dimethoxyindan-1-one Br₂ with KOH, ~0 °C 4-Bromo-5,6-dimethoxyindan-1-one 79
5,6-Dihydroxyindan-1-one Br₂ in Acetic Acid, rt 4,7-Dibromo-5,6-dihydroxyindan-1-one -
5,6-Difluoroindan-1-one Br₂ in Acetic Acid, rt 2-Bromo-5,6-difluoroindan-1-one -
5,6-Difluoroindan-1-one Br₂ with KOH, rt 2,2-Dibromo-5,6-difluoroindan-1-one -
Indan-1-one Br₂ in Acetic Acid, rt 2-Bromoindan-1-one -

These findings demonstrate that the functionalization of readily available indanones provides a reliable and tunable route to various brominated indane systems. The choice of substituents on the indanone ring and the reaction conditions are critical factors in determining the final product distribution.

Emerging Methodologies in the Preparation of Brominated Indanes

Recent advancements in synthetic chemistry are continually providing new and improved methods for the introduction of bromine atoms into organic molecules. nus.edu.sg While not always specific to the indane framework, these emerging methodologies have the potential to be adapted for the synthesis of brominated indanes, including 1,3-dibromoindane, with greater efficiency, selectivity, and sustainability.

One area of active research is the development of novel brominating agents that offer advantages over traditional reagents like molecular bromine. These can include reagents that are safer to handle, more selective, or can be used under milder reaction conditions. The application of such new reagents to indane and indanone substrates could lead to improved syntheses of dibromoindanes.

Furthermore, the use of biocatalysis and photocatalysis represents a green and efficient approach to halogenation reactions. eurekalert.org Enzymes or photocatalysts can enable highly selective brominations at specific positions of a molecule, often under ambient conditions. The development of biocatalytic or photocatalytic systems for the bromination of indanes could provide access to specific isomers of dibromoindane that are difficult to obtain through conventional methods.

Another emerging trend is the use of flow chemistry for photochemical reactions. researchgate.net Microfluidic reactors, for instance, allow for precise control over reaction parameters such as light intensity and reaction time, which can lead to improved yields and selectivities in photochemical brominations. researchgate.net This technology could be particularly beneficial for optimizing the synthesis of dibromoindanes from indanones.

Finally, the development of new catalytic systems, including those based on earth-abundant metals, for C-H functionalization continues to be a major focus of synthetic research. eurekalert.org While palladium has been a dominant metal in this field, the exploration of other transition metals could lead to novel catalytic cycles for the direct C-H bromination of the indane skeleton, potentially offering alternative pathways to this compound. The combination of enzymatic C-H oxidation followed by radical cross-coupling is another innovative strategy that simplifies the synthesis of complex molecules and could be adapted for the functionalization of the indane framework. eurekalert.org

Chemical Reactivity and Reaction Mechanisms of Dibromoindane Compounds

Nucleophilic Substitution Reactions on Dibromoindane Scaffolds

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. The indane scaffold in 1,3-dibromoindane presents potential sites for nucleophilic attack at the carbon atoms bearing the bromine substituents. The outcome and mechanism (SN1 or SN2) of these reactions are dependent on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the reaction conditions, including the solvent.

Reaction Pathways with Diverse Nucleophilic Reagents for Indane Derivatization

Dibromoindane compounds can undergo nucleophilic substitution with a variety of nucleophilic reagents, leading to the formation of functionalized indane derivatives. The specific reaction pathways are dictated by the positions of the bromine atoms. While general principles of nucleophilic substitution apply to halogenated cyclic systems, the rigid indane framework can influence the accessibility of the reactive centers and the stability of potential intermediates. For instance, studies on dibromo- and tribromoindane synthesized by bromination of indene (B144670) have shown that treatment with various silver salts (such as silver acetate, perchlorate, sulfate, and nitrate) in different solvents can lead to the synthesis of substituted indane derivatives. researchgate.net This suggests that silver ions can facilitate the departure of bromide leaving groups, potentially through the formation of a carbocation intermediate (SN1 pathway). libretexts.org

The reaction with diverse nucleophiles allows for the introduction of various functional groups onto the indane scaffold, which can be valuable in the synthesis of more complex molecules. The choice of nucleophile, such as hydroxide, ammonia, or cyanide, can lead to the formation of alcohols, amines, or nitriles, respectively, on the indane core. savemyexams.comchemguide.co.ukchemguide.co.uk

Mechanistic Investigations into Leaving Group Efficiency and Reaction Kinetics

The efficiency of the bromide as a leaving group is a critical factor in the rate of nucleophilic substitution reactions. Bromide is generally considered a good leaving group due to its ability to stabilize the negative charge upon departure. tutorchase.commasterorganicchemistry.com The rate of nucleophilic substitution is directly influenced by the leaving group's ability to depart; a better leaving group leads to a faster reaction rate. libretexts.org

The kinetics of nucleophilic substitution reactions can follow either first-order (SN1) or second-order (SN2) kinetics, depending on the mechanism. libretexts.org SN1 reactions involve a two-step mechanism where the leaving group departs first to form a carbocation intermediate, followed by rapid attack by the nucleophile. The rate-determining step is the unimolecular ionization of the substrate. libretexts.orgchemguide.co.uklibretexts.org SN2 reactions, on the other hand, are concerted, with the nucleophile attacking the carbon bearing the leaving group simultaneously with the departure of the leaving group. chemguide.co.uklibretexts.org This is a bimolecular process, and the rate depends on the concentration of both the substrate and the nucleophile. libretexts.org

For dibromoindane compounds, the specific positions of the bromine atoms and the reaction conditions will determine which mechanism is favored. The formation and stability of potential carbocations play a significant role in the SN1 pathway. The steric environment around the carbon centers also influences the feasibility of the SN2 pathway. Studies on related vicinal dibromides suggest that the reaction conditions, such as the solvent, can significantly impact the reaction outcome. nih.gov

Elimination Reactions for the Generation of Indene Derivatives

Elimination reactions of dibromoindane compounds typically result in the formation of indene derivatives through the loss of hydrogen bromide (dehydrobromination) or both bromine atoms (reductive debromination). These reactions are often in competition with nucleophilic substitution, and the reaction conditions dictate the favored pathway. libretexts.orgmasterorganicchemistry.com

Dehydrobromination Processes and Regioisomeric Outcomes

Dehydrobromination involves the removal of a hydrogen atom from a carbon adjacent to a carbon bearing a bromine atom, along with the bromide leaving group, to form a carbon-carbon double bond. This process can lead to the formation of indene or bromoindene derivatives, depending on the starting dibromoindane isomer and the reaction conditions. For example, dehydrobromination of 1,2-dibromoindane (B8583229) can yield 1-bromoindene or 2-bromoindene. rsc.orgrsc.orgmobt3ath.com The regiochemical outcome, meaning which constitutional isomer is formed, is influenced by factors such as the strength and bulkiness of the base used and the stability of the resulting alkene. Zaitsev's rule generally predicts the formation of the more substituted, and usually more stable, alkene as the major product in elimination reactions. libretexts.org

The mechanism of dehydrobromination can be E1 or E2. The E2 mechanism is a concerted process involving a strong base, where the removal of the proton and the departure of the leaving group occur simultaneously. iitk.ac.inmsu.edu The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, similar to the SN1 mechanism, followed by the removal of a proton by a weak base. iitk.ac.in Conditions that favor the E2 mechanism, such as the use of strong bases, can be employed to promote dehydrobromination. rsc.orgresearchgate.net

Reductive Debromination Strategies

Reductive debromination involves the removal of both bromine atoms from a dibromoindane to yield indene. This transformation is a type of reduction reaction. Various reducing agents can be employed for this purpose.

Reductive debromination often proceeds through electron transfer mechanisms. In such mechanisms, an electron is transferred from a reducing agent to the organic halide, leading to the formation of a radical anion. This radical anion then fragments, expelling a halide ion and generating a carbon radical. A second electron transfer or hydrogen atom abstraction can then lead to the reduced product.

Studies on the reductive debromination of vicinal dibromides, including a mention of dibromoindane, with reagents like anisidines suggest an electron transfer pathway. nih.gov While the exact mechanism for dibromoindane was not fully elucidated in one study, it was proposed that easily oxidizable aromatic compounds transfer an electron to the bromide. nih.gov The anti-stereospecificity observed in some reductive debromination reactions is consistent with a concerted reductive elimination. nih.gov Research into the reductive dehalogenation of other polyhalogenated aromatic compounds, such as polybrominated diphenyl ethers, using zero-valent iron has provided evidence for electron transfer mechanisms, where the halogenated compound acts as an electron acceptor forming a radical anion that undergoes C-Br bond cleavage. semanticscholar.orgnih.gov These studies highlight the importance of electron transfer in the reductive removal of bromine atoms from organic molecules.

Table 1: Selected Compounds and PubChem CIDs

Compound NamePubChem CID
This compound130031
Indene7979
1-Bromoindene146774
2-Bromoindene146775
1,2-Dibromoindane150043

Table 2: Examples of Reactions and Outcomes (Illustrative)

ReactantReagent/ConditionsProduct(s)Reaction TypeNotesSource
1,2-DibromoindaneNaH, THFIndenelidenephosphoranesDehydrobrominationFavors E2 mechanism rsc.orgresearchgate.net
Dibromoindane (12)m-Anisidine, DMFAlkene (Indene derivative)Reductive DebrominationReaction went smoothly in DMF nih.gov
IndeneBr2, Solvent1,2-DibromoindaneBrominationRatio of cis/trans depends on solvent google.com
DibromoindaneSilver salts, various solventsSubstituted IndaneNucleophilic SubstitutionLeads to derivatization researchgate.net

Table 3: Factors Affecting Reaction Mechanisms (General Principles)

FactorFavors SN1Favors SN2Favors E1Favors E2Source
Substrate StructureTertiary > Secondary >> Primary (Carbocation stability)Primary > Secondary >> Tertiary (Steric hindrance)Tertiary > Secondary >> PrimaryTertiary > Secondary > Primary libretexts.orgchemguide.co.ukiitk.ac.in
Nucleophile/BaseWeak Nucleophile/Weak BaseStrong Nucleophile/Weak BaseWeak BaseStrong Base libretexts.orgiitk.ac.inbyjus.com
Leaving GroupGood Leaving GroupGood Leaving GroupGood Leaving GroupGood Leaving Group libretexts.orgtutorchase.commasterorganicchemistry.com
SolventPolar Protic (Stabilizes carbocation)Polar Aprotic (Minimizes nucleophile solvation)Polar ProticPolar Aprotic or Protic (depending on base) libretexts.orgiitk.ac.in
TemperatureLower Temperatures (generally)Lower Temperatures (generally)Higher Temperatures (generally)Higher Temperatures (generally) masterorganicchemistry.com
Stereospecificity in Alkene Formation from Vicinal Dibromides

The formation of alkenes from vicinal dibromides, a dehalogenation reaction, is a well-established transformation in organic chemistry. For vicinal dibromides, where the two bromine atoms are on adjacent carbon atoms, this reaction typically proceeds with high stereospecificity. The indane ring system, with its relatively rigid structure, provides a useful framework for studying the stereochemical outcomes of such reactions.

The dehalogenation of vicinal dibromides commonly occurs via an E2-like anti-elimination mechanism. In this process, a base or reducing agent removes two substituents (in this case, two bromine atoms) from adjacent carbons, leading to the formation of a pi bond. The anti-periplanar transition state, where the two departing bromine atoms are on opposite sides of the carbon-carbon bond, is favored due to optimal orbital overlap.

For vicinal dibromoindanes, the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. If the two bromine atoms in a vicinal dibromoindane are in a trans configuration relative to each other on the five-membered ring, anti-elimination can readily occur, leading to the formation of an alkene (indene). Conversely, a cis configuration of vicinal bromines would typically require a conformational change to achieve the anti-periplanar arrangement necessary for E2 elimination, which may be hindered by the rigid indane skeleton, or the reaction may proceed via alternative mechanisms or with different stereochemical outcomes.

Common reagents used for the dehalogenation of vicinal dibromides include iodide salts (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone, or metals such as zinc in acetic acid or other protic solvents. youtube.comyoutube.com The reaction with iodide involves the iodide ion attacking one bromine atom, forming a carbon-iodine bond and releasing a bromide ion. A subsequent step involves the elimination of the second bromine and the iodide, forming the alkene. youtube.com Zinc-mediated dehalogenation typically involves the formation of an organozinc intermediate followed by reductive elimination. youtube.comyoutube.com

The stereospecificity of anti-addition of halogens to alkenes to form vicinal dibromides is well-documented, resulting in trans (or anti) addition products. libretexts.orgmasterorganicchemistry.comladykeanecollege.edu.in The reverse reaction, dehalogenation, follows the principle of microscopic reversibility, thus exhibiting stereospecificity related to the anti-elimination pathway.

Molecular Rearrangement Reactions and Isomerizations of Dibromoindanes

Dibromoindane compounds can undergo various molecular rearrangement and isomerization reactions under specific conditions. These transformations often involve the migration of atoms or groups within the molecule, leading to structural isomers. researchgate.netwiley-vch.degurunanakcollege.edu.in The presence of the indane ring system can influence the feasibility and outcome of these rearrangements.

One type of isomerization involves the migration of bromine atoms around the indane core. For instance, isomerization between different dibromoindane isomers (e.g., 1,1-dibromoindane, 1,2-dibromoindane, this compound) is possible, often catalyzed by Lewis acids or under thermal conditions. These rearrangements can proceed through carbocation intermediates, where the positive charge can be stabilized by the adjacent aromatic ring or by migration of a hydride or alkyl group, or a bromine atom. google.comgoogle.com

Studies on related systems, such as the acid-catalyzed isomerization of indane-1,2-diol or 2-chloro-1-indanol, have shown that the removal of a substituent at the 1-position can generate a carbocation intermediate, which can then undergo rearrangement. google.comgoogle.com Similar processes can be envisioned for dibromoindanes, potentially leading to the migration of bromine atoms.

Another type of rearrangement could involve ring contraction or expansion, although these are less common for the indane system compared to acyclic or more flexible cyclic systems. However, rearrangements leading to more thermodynamically stable isomers are generally favored.

The specific conditions (temperature, solvent, catalyst) play a crucial role in determining whether isomerization or other reaction pathways (like elimination or substitution) are favored for a given dibromoindane isomer. For example, the hydrolysis of 1,2-dibromoindane in water at elevated temperatures can lead to isomerization products in addition to the intended hydrolysis product, suggesting carbocation intermediates are involved. google.comgoogle.com

Cross-Coupling Reactions and Advanced Organometallic Transformations of Brominated Indanes

Brominated indanes, including dibromoindanes, serve as valuable substrates in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgnih.gov These reactions are powerful tools in organic synthesis for constructing complex molecules.

Common cross-coupling reactions applicable to brominated indanes include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds catalyzed by palladium complexes. acs.org

Heck Reaction: Coupling with alkenes catalyzed by palladium.

Sonogashira Coupling: Coupling with terminal alkynes catalyzed by palladium and copper.

Negishi Coupling: Reaction with organozinc compounds catalyzed by palladium or nickel. acs.orgnih.gov

In these reactions, the carbon-bromine bond undergoes oxidative addition to the low-valent transition metal catalyst, forming an organometallic intermediate. nih.govnih.govbdu.ac.in This is followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. nih.gov

For dibromoindanes, regioselectivity can be a key consideration, as there are two bromine atoms that can potentially participate in the coupling reaction. The reactivity of each carbon-bromine bond can be influenced by steric and electronic factors, as well as the choice of catalyst and reaction conditions. For example, in certain dibromothiazole compounds, the bromine at a specific position was found to be more susceptible to oxidative addition in Negishi coupling. nih.gov Similar regioselectivity might be observed in dibromoindanes depending on the positions of the bromine atoms.

Beyond traditional cross-coupling, brominated indanes can also be involved in other organometallic transformations. These may include the formation of Grignard reagents or organolithium compounds by reaction with magnesium or lithium, respectively. These organometallic species are highly reactive nucleophiles and can be used in further synthetic steps. bdu.ac.invapourtec.com Oxidative addition reactions, as the initial step in many catalytic cycles, are fundamental organometallic transformations relevant to the functionalization of brominated indanes. nih.govbdu.ac.inlibretexts.org

Stereochemical Aspects of Dibromoindane Systems

Chirality and Stereoisomerism in Dibromoindanes

1,3-Dibromoindane possesses two chiral centers at the carbon atoms bearing the bromine atoms (C1 and C3). The presence of these stereocenters means the molecule is chiral and can exist as multiple stereoisomers. Specifically, with two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers are possible. For this compound, this results in a total of four possible stereoisomers.

These stereoisomers can be classified into pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. chemistrysteps.commasterorganicchemistry.comlibretexts.orgrutgers.edu

The four stereoisomers of this compound consist of two pairs of enantiomers. These can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature system. The possible configurations are (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

(1R, 3R)-1,3-dibromoindane and (1S, 3S)-1,3-dibromoindane are a pair of enantiomers. They are mirror images of each other and are non-superimposable.

(1R, 3S)-1,3-dibromoindane and (1S, 3R)-1,3-dibromoindane also form an enantiomeric pair.

The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric. For example, (1R, 3R)-1,3-dibromoindane is a diastereomer of (1R, 3S)-1,3-dibromoindane and (1S, 3R)-1,3-dibromoindane. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

It is important to distinguish between the cis and trans isomers of this compound. The cis isomer has both bromine atoms on the same side of the indane ring plane, corresponding to the (1R, 3S) and (1S, 3R) configurations. This pair of enantiomers constitutes the racemic cis-1,3-dibromoindane. The trans isomer has the bromine atoms on opposite sides of the ring, corresponding to the (1R, 3R) and (1S, 3S) configurations, which make up the racemic trans-1,3-dibromoindane.

Table 1: Stereoisomers of this compound

Configuration Isomer Type Enantiomeric Pair Diastereomeric Relationships
(1R, 3R) trans (1S, 3S) Diastereomer of (1R, 3S) and (1S, 3R)
(1S, 3S) trans (1R, 3R) Diastereomer of (1R, 3S) and (1S, 3R)
(1R, 3S) cis (1S, 3R) Diastereomer of (1R, 3R) and (1S, 3S)
(1S, 3R) cis (1R, 3S) Diastereomer of (1R, 3R) and (1S, 3S)

The indane ring system is not planar and can adopt different conformations. The five-membered ring of the indane skeleton can exist in an "envelope" or "twist" conformation. The substituents on the ring, in this case, the two bromine atoms, will influence the preferred conformation to minimize steric strain and other unfavorable interactions.

Computational studies, such as ab initio molecular orbital and density functional theory calculations, can be employed to investigate the conformational preferences and the energetic landscape of the different isomers of this compound. These studies can predict the relative stabilities of the various conformations by calculating their potential energies. For substituted five-membered rings, the energy differences between various envelope and twist conformations can be small, leading to a flexible system.

Principles of Stereoselective Synthesis for Dibromoindanes

The synthesis of specific stereoisomers of this compound requires stereoselective methods. These methods aim to control the formation of the chiral centers, leading to a product that is enriched in one or more desired stereoisomers.

One common approach to introducing bromine atoms stereoselectively is through the bromination of a precursor molecule with defined stereochemistry. For example, the diastereoselective bromination of indene (B144670) could potentially lead to a mixture of cis- and trans-1,3-dibromoindane, with the ratio depending on the reaction conditions and the nature of the brominating agent.

Another strategy involves the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral substrate. For instance, an enantioselective bromination of a suitable indane derivative could, in principle, yield an optically active this compound.

Furthermore, the conversion of a precursor with existing stereocenters can also be a viable route. For example, the stereospecific substitution of hydroxyl groups in a corresponding diol with bromine could proceed with either inversion or retention of configuration at the chiral centers, depending on the reaction mechanism.

Methodologies for Stereochemical Assignment and Resolution of Enantiomers

Determining the absolute configuration of the stereoisomers of this compound and separating the enantiomers are crucial steps in their stereochemical analysis.

Stereochemical Assignment: The absolute configuration of a chiral molecule can be determined using several techniques. X-ray crystallography of a single crystal of an enantiomerically pure sample provides unambiguous proof of the three-dimensional structure. Spectroscopic methods, such as nuclear magnetic resonance (NMR) using chiral shift reagents or the comparison of chiroptical data (e.g., optical rotation, circular dichroism) with theoretical calculations, can also be used to assign the absolute stereochemistry. mdpi.com

Resolution of Enantiomers: Since enantiomers have identical physical properties in an achiral environment, their separation, known as resolution, requires a chiral environment. Common methods for the resolution of enantiomers include:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful tool for both analytical and preparative-scale resolution.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This leaves the unreacted enantiomer in an enriched form.

Advanced Spectroscopic Characterization of Dibromoindane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). Different NMR experiments provide complementary information, allowing for the assignment of atoms and the determination of connectivity within the molecule.

Proton (¹H) NMR Spectral Analysis of Dibromoindanes

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity based on spin-spin coupling. The chemical shift (δ) of a proton signal is influenced by nearby electronegative atoms and electron-withdrawing or donating groups. The multiplicity of a signal (singlet, doublet, triplet, quartet, multiplet) is determined by the number of neighboring protons. The integration of a signal is proportional to the number of protons it represents.

For dibromoindanes, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the indane ring system and the aliphatic protons on the five-membered ring. For instance, the ¹H NMR spectrum of 1,3-dibromoadamantane (B19736) shows signals at δ 2.93 (t, J = 5.9 Hz, 2H) and 2.69 (t, J = 6.0 Hz, 2H), along with aromatic signals rsc.org. Another example, 1-acetoxy-2,4-dibromoindane, shows characteristic signals including a singlet at δ 7.45 for H-4, doublets at δ 7.43 (J = 8 Hz) for H-6 and 7.30 (J = 8 Hz) for H-7, a doublet at δ 5.95 (J = 8 Hz) for H-1, a multiplet at δ 4.85-4.89 for H-2, and double doublets at δ 3.49 (J = 4 Hz, 16 Hz) and 3.44 (J = 4 Hz, 16 Hz) for the diastereotopic H-3 protons, along with a singlet at δ 2.20 for the methyl group jcsp.org.pk. The coupling constants (J values) provide crucial information about the dihedral angles between coupled protons and thus the conformation of the molecule beilstein-journals.org.

Carbon-13 (¹³C) NMR Spectral Analysis of Dibromoindanes

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is influenced by the hybridization of the carbon atom and the presence of electronegative atoms or functional groups.

The ¹³C NMR spectrum of dibromoindanes shows signals for both the aromatic and aliphatic carbon atoms. For example, the ¹³C NMR spectrum of 1,3-dibromoadamantane includes signals at δ 134.8, 133.8, 128.7, 126.4, 126.1, 125.6, 58.1, 53.0, 46.2, and 29.3 rsc.org. In the case of 1-acetoxy-2,4-dibromoindane, signals are observed at δ 170.5, 142.5, 137.4, 130.7, 128.1, 126.7, 123.4, 76.3, 51.1, 40.6, and 20.2, corresponding to the different carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons jcsp.org.pk.

Here is a table summarizing some ¹H and ¹³C NMR data for related dibromoindane structures found in the search results:

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Source
1,3-DibromoadamantaneCDCl₃7.16-7.08 (m, 3H), 7.05-6.99 (m, 1H), 3.59 (s, 2H), 2.93 (t, J=5.9 Hz, 2H), 2.69 (t, J=6.0 Hz, 2H), 2.46 (s, 3H)134.8, 133.8, 128.7, 126.4, 126.1, 125.6, 58.1, 53.0, 46.2, 29.3 rsc.org
1-Acetoxy-2,4-dibromoindaneCDCl₃7.45 (s, 1H), 7.43 (d, J=8 Hz, 1H), 7.30 (d, J=8 Hz, 1H), 5.95 (d, J=8 Hz, 1H), 4.85-4.89 (m, 1H), 3.49 (dd, J=4 Hz, 16 Hz, 1H), 3.44 (dd, J=4 Hz, 16 Hz, 1H), 2.20 (s, 3H)170.5, 142.5, 137.4, 130.7, 128.1, 126.7, 123.4, 76.3, 51.1, 40.6, 20.2 jcsp.org.pk
cis-2,3-dibromo-1,1-dimethylindaneCDCl₃1.22 (s, 3H), 1.42 (s, 3H), 4.35 (d, ³J=8.4 Hz, 1H), 5.40 (dd, ³J=8.4 Hz, ⁴J=0.7 Hz, 1H), 7.17 (m, 1H), 7.28 (m, 1H), 7.31 (m, 1H), 7.41 (m, 1H)Not explicitly listed for this specific isomer in the snippet, but general ¹³C data for related indanes are present beilstein-journals.org. beilstein-journals.org
trans-2,3-dibromo-1,1-dimethylindaneCDCl₃1.31 (s, 6H), 7.26 (m, ³J=7.5 Hz, 1H), 7.30 (m, 1H), 7.31 (m, 1H), 7.36 (dm, ³J=7.5 Hz, 1H)24.2, 52.6, 120.0, 120.3, 121.3, 126.4, 127.2, 138.9, 139.9, 150.0 beilstein-journals.org

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between signals, which are essential for assigning complex spectra and confirming structural assignments emerypharma.comepfl.ch.

COSY (COrrelation SpectroscopY): ¹H-¹H COSY experiments show correlations between protons that are J-coupled to each other, typically through two or three bonds epfl.chprinceton.edusdsu.edu. This helps in establishing proton connectivity networks within the molecule emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations) emerypharma.comepfl.chprinceton.edusdsu.edu. This is extremely useful for assigning carbon signals based on assigned proton signals emerypharma.comepfl.ch. Edited HSQC can differentiate between CH/CH₃ and CH₂ groups epfl.ch.

These 2D NMR techniques, when used in combination with 1D ¹H and ¹³C NMR, allow for the comprehensive and unambiguous assignment of all proton and carbon signals and the full structural elucidation of dibromoindanes emerypharma.commobt3ath.com. For example, HSQC and HMBC experiments were used to assign the ¹H and ¹³C NMR spectra of 2,3-dibromo-1,1-dimethylindane isomers beilstein-journals.org.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.

For dibromoindanes, IR spectroscopy can provide information about the presence of aromatic C-H and C=C stretches, aliphatic C-H stretches, and C-Br stretches. While specific IR data for 1,3-dibromoindane were not extensively detailed in the search results, IR spectra are commonly used for the characterization of indane derivatives and brominated organic compounds jcsp.org.pkmobt3ath.comnist.govnist.gov. For instance, IR spectra of related brominated indanone derivatives show characteristic absorption bands jcsp.org.pk. The NIST WebBook provides IR spectra for 1,3-dibromopropane (B121459) and 1,3-dibromobenzene, showing various vibrational modes nist.govnist.gov. SpectraBase also lists IR spectra availability for 1,3-dibromopropane spectrabase.com.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation pattern of the molecular ion.

Electron ionization (EI) mass spectrometry is commonly used for organic molecules. When a molecule is bombarded with high-energy electrons, it can lose an electron to form a molecular ion ([M]⁺•). The molecular ion can then fragment into smaller ions, which are detected and recorded as a mass spectrum libretexts.org. The fragmentation pattern is characteristic of the molecule's structure.

For dibromoindanes, the mass spectrum will show a molecular ion peak (or a set of peaks due to the natural isotopes of bromine, particularly ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio) docbrown.infodocbrown.info. The presence of two bromine atoms will result in a characteristic isotopic pattern for ions containing bromine, with peaks separated by 2 mass units docbrown.infodocbrown.info. Fragmentation can occur via the cleavage of C-Br bonds, C-C bonds, and other bonds, leading to characteristic fragment ions miamioh.edu. The NIST Mass Spectrometry Data Center and SpectraBase provide mass spectral data for related compounds like 1,2-dibromoindane (B8583229) and 1,3-dibromopropane, showing their fragmentation patterns spectrabase.comnih.govnist.gov. For example, the GC-MS data for 1,2-dibromoindane lists top peaks at m/z 116, 115, and 195 nih.gov. Mass spectra for 1,3-dibromopropane show characteristic peaks related to the loss of bromine atoms and other fragments spectrabase.comnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used to study molecules with conjugated π systems or non-bonding electrons, as these are the parts of the molecule that typically absorb UV-Vis light.

For dibromoindanes, the indane ring system contains a benzene (B151609) ring, which has a conjugated π system and absorbs in the UV region. UV-Vis spectroscopy can provide information about the electronic transitions within the aromatic ring and how they are affected by substituents like bromine atoms. While specific detailed UV-Vis data for this compound were not prominent in the search results, UV-Vis spectroscopy is a standard technique for characterizing aromatic compounds and can be applied to study the electronic structure and potentially reaction mechanisms involving the indane system epfl.chsdsu.edursc.org.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond fundamental techniques, other advanced spectroscopic methods provide crucial insights into the structure and properties of dibromoindane compounds. These techniques can offer complementary information, aiding in definitive structural assignments and the understanding of molecular behavior.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of dibromoindanes. The mass spectrum of a dibromoindane molecule, such as 1,2-dibromoethane (B42909) (a related dibromoalkane), shows characteristic molecular ion peaks due to the natural isotopic abundance of bromine (79Br and 81Br). docbrown.infodocbrown.info Bromine has two significant isotopes with nearly equal abundance (approximately 50.7% 79Br and 49.3% 81Br). docbrown.infodocbrown.info This results in a distinctive M, M+2, and potentially M+4 peak pattern for molecules containing one or two bromine atoms, respectively, with predictable intensity ratios. For a dibromo compound, the molecular ion region will typically show three peaks separated by two mass units, with intensities in a roughly 1:2:1 ratio for M, M+2, and M+4, corresponding to the isotopic combinations of 79Br79Br, 79Br81Br / 81Br79Br, and 81Br81Br. docbrown.info Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing the masses of resulting ions after the molecule breaks apart. docbrown.infolibretexts.org For instance, fragments containing a single bromine atom will exhibit twin peaks in a ~1:1 ratio due to the 79Br and 81Br isotopes. docbrown.infodocbrown.info

Raman Spectroscopy is another valuable technique for studying the vibrational modes of molecules, offering information about their functional groups and molecular structure. mdpi.comyoutube.comlibretexts.org While general applications of Raman spectroscopy involve analyzing molecular vibrations, its specific application to dibromoindane structures would involve identifying characteristic peaks corresponding to C-Br stretching vibrations, ring breathing modes of the indane system, and other skeletal vibrations. researchgate.netspectrabase.com Research on related brominated compounds, such as brominated graphitic carbons, has shown characteristic Raman peaks assigned to Br-Br stretching vibrations. researchgate.net The position and intensity of Raman bands can be sensitive to the molecular environment and conformation, providing detailed structural insights. youtube.comresearchgate.net

X-ray Crystallography is an advanced technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. sciencemuseum.org.ukwikipedia.orglibretexts.org If a dibromoindane compound can be obtained in crystalline form, X-ray crystallography can provide definitive data on bond lengths, bond angles, and molecular conformation, resolving ambiguities that might remain after other spectroscopic analyses. wikipedia.orgmobt3ath.comcore.ac.uk This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map and thus the atomic positions. sciencemuseum.org.ukwikipedia.orglibretexts.org X-ray crystallography has been utilized in the characterization of other brominated organic compounds and indane derivatives, demonstrating its utility in confirming solid-state structures. mobt3ath.comcore.ac.uk

These advanced spectroscopic techniques, including Mass Spectrometry, Raman Spectroscopy, and X-ray Crystallography, offer complementary data that significantly enhances the comprehensive characterization of dibromoindane structures, providing detailed information about their molecular weight, fragmentation pathways, vibrational modes, and precise three-dimensional atomic arrangement. docbrown.infodocbrown.infolibretexts.orgmdpi.comyoutube.comlibretexts.orgresearchgate.netspectrabase.comsciencemuseum.org.ukwikipedia.orglibretexts.orgnih.govchemicalbook.comuclouvain.bespectroscopyonline.com

Representative Mass Spectrometry Data for a Dibromo Compound (Illustrative based on 1,2-dibromoethane):

While specific data for this compound's mass spectrum was not directly found, the fragmentation patterns of dibromoalkanes like 1,2-dibromoethane provide a strong illustrative example due to the presence of two bromine atoms and a hydrocarbon backbone. The data below reflects the typical isotopic pattern observed for a molecule containing two bromine atoms. docbrown.infodocbrown.info

m/zRelative Intensity (Approx.)Proposed Ion Composition (Illustrative)
M~25%[CxHy79Br79Br]+•
M+2~50%[CxHy79Br81Br]+• and [CxHy81Br79Br]+•
M+4~25%[CxHy81Br81Br]+•
Fragment AVariableIon containing one Br isotope (will show ~1:1 twin peaks)
Fragment BVariableHydrocarbon ion (no Br)

Note: The exact m/z values and relative intensities for this compound would differ based on its specific fragmentation pathways, but the M, M+2, M+4 isotopic pattern in the molecular ion region would be expected due to the two bromine atoms. docbrown.infodocbrown.info

Computational and Theoretical Investigations of Dibromoindane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on the energetics and geometries of 1,3-dibromoindane were found. Such a study would typically involve optimizing the molecule's geometry to find the most stable three-dimensional structure and calculating its electronic energy and thermodynamic properties.

There is no available research detailing the FMO analysis of this compound. This type of analysis would calculate the energies of the HOMO and LUMO, the energy gap between them, and other reactivity descriptors to predict how the molecule might react with other chemical species.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Specific molecular dynamics simulations for this compound to study its conformational behavior and the effects of solvents have not been reported in the available literature. These simulations would model the movement of the atoms over time to understand the molecule's flexibility and its interactions with solvent molecules.

Mechanistic Elucidation through Computational Modeling

No computational studies aimed at elucidating the reaction mechanisms involving this compound could be located. Such research would model the transition states and reaction pathways to understand how this compound participates in chemical reactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Molecular Attributes

There are no specific QSPR studies for this compound in the reviewed sources. QSPR studies would involve creating mathematical models that correlate the structural features of this compound with its physicochemical properties.

Applications and Synthetic Utility in Modern Organic Chemistry

Dibromoindanes as Key Intermediates in the Synthesis of Complex Organic Molecules

Brominated arylhydrocarbons are considered a significant class of molecules in synthetic organic chemistry, acting as key intermediates for the synthesis of organometallic compounds and playing a crucial role in coupling reactions. jcsp.org.pk Many significant compounds have been synthesized from bromoindanes. jcsp.org.pk

Precursors for Novel Indenyl Derivatives

Dibromo- and tribromoindane have been synthesized by the bromination of indene (B144670). researchgate.net Treatment of these halogenated indanes with various silver salts in different solvents has provided an entry to the synthesis of various di- and tri-substituted indane derivatives. researchgate.net The synthesis of 5,6-dibromoindane has also been reported in the context of preparing bis[indenyl] compounds. rsc.org

Building Blocks for the Construction of Fused Heterocyclic Systems

Based on the available search results, there is no specific information detailing the use of 1,3-dibromoindane as a building block specifically for the construction of fused heterocyclic systems. While bromoindanone isomers have been mentioned in the synthesis of certain heterocycles like triazolo and thiadiazines, and indane-1,3-dione derivatives have been explored as building blocks for indanone-fused heterocycles, the specific application of this compound in this context is not described in the provided sources. jcsp.org.pkmdpi.comnih.govresearchgate.net

Contribution to the Divergent Synthesis of Diverse Indane Analogs

The synthesis of various di- and tri-substituted indane derivatives from dibromo- and tribromoindane illustrates their potential contribution to the synthesis of diverse indane analogs. researchgate.net By employing different reaction conditions and reagents, a range of substituted indane structures can be accessed from these halogenated precursors. researchgate.net

Q & A

Q. How can researchers reconcile contradictory toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Conduct dose-response studies in parallel in vitro (e.g., HepG2 cells) and in vivo (rodent models) systems. Use benchmark dose (BMD) modeling to compare NOAEL/LOAEL values. Assess metabolic differences (e.g., cytochrome P450 activity) using liver microsomes. Publish harmonized datasets with detailed exposure parameters (e.g., administration route, vehicle) to clarify interspecies variability .

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